

Technical Guide: GSK572A Binding Mechanism and EchA6 Structural Inhibition

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Compound of Interest

Compound Name:	GSK572A
CAS No.:	1403602-32-3
Cat. No.:	B607849

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Executive Summary

GSK572A (PDB Ligand ID: 5FK) is a stereospecific inhibitor belonging to the THPP class, designed to target EchA6, a non-catalytic enoyl-CoA hydratase essential for *M. tuberculosis* survival.^{[1][2]} Unlike canonical hydratases that catalyze fatty acid

-oxidation, EchA6 functions as a critical lipid shuttle, transporting long-chain fatty acyl-CoAs to the Fatty Acid Synthase II (FAS-II) complex for mycolic acid biosynthesis.^{[1][2]}

The binding of **GSK572A** occludes the acyl-chain binding groove of EchA6, effectively starving the FAS-II system of substrates.^{[1][2]} This guide details the atomic-level interactions defined in the crystal structure 5DU8, the mechanism of inhibition, and validated protocols for studying this interaction.^[1]

Structural Biology of the Target: EchA6

The Non-Catalytic Hydratase Fold

EchA6 (Rv0905) adopts the "crotonase fold," characterized by a spiral

topology.^[1] While it retains the overall architecture of mammalian enoyl-CoA hydratases, it lacks the catalytic glutamate residues required for hydration.^{[1][2]}

- Oligomeric State: Trimer of dimers (Hexamer).^{[1][2]}

- Physiological Role: It binds long-chain acyl-CoAs (e.g., C20-CoA) and protects them from hydrolysis while shuttling them to the FAS-II complex (specifically interacting with KasA and InhA).[1][2]

The Hydrophobic Tunnel

In the apo state, the substrate-binding groove is partially open.[1][2] Upon binding a ligand (natural lipid or **GSK572A**), a conformational shift in the

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loop (residues 61–68) transforms this groove into a protected hydrophobic tunnel, bridging the "front" and "back" faces of the trimer.[1][2]

The GSK572A Binding Interface (PDB: 5DU8)

The co-crystal structure 5DU8 (Resolution: 2.23 Å) reveals that **GSK572A** binds in the extended hydrophobic groove, competing directly with the fatty acyl chain of the natural CoA substrate.[1]

Key Pharmacophore Interactions

The binding is driven by shape complementarity and hydrophobic exclusion rather than extensive hydrogen bonding.

Moiety of GSK572A	Interaction Type	Key Residues (EchA6)	Structural Consequence
Trifluoromethyl group	Hydrophobic / Steric	Val136, Leu109	Occupies a deep hydrophobic pocket, anchoring the core scaffold.[1][2]
Ethylphenyl ring	-Stacking / Hydrophobic	Trp133	Critical Interaction: The phenyl ring stacks against Trp133.[1][2] Mutation W133A abolishes binding.[3]
Pyrazolopyrimidine core	Van der Waals	Ala100, Gly101	Mimics the pantetheine moiety of CoA, sitting near the vestigial active site.[1]
Fluoropyridine tail	Polar/Hydrophobic	Phe98, Met105	Extends into the acyl-binding channel, blocking lipid entry.[1]

The "Lid" Mechanism

Binding of **GSK572A** induces the ordering of the disordered loop regions (residues 128–138), effectively "locking" the inhibitor inside the tunnel.[1] This induced fit mechanism explains the high potency and slow off-rate of the THPP series.[1][2]

Mechanism of Action: The "Starvation" Model

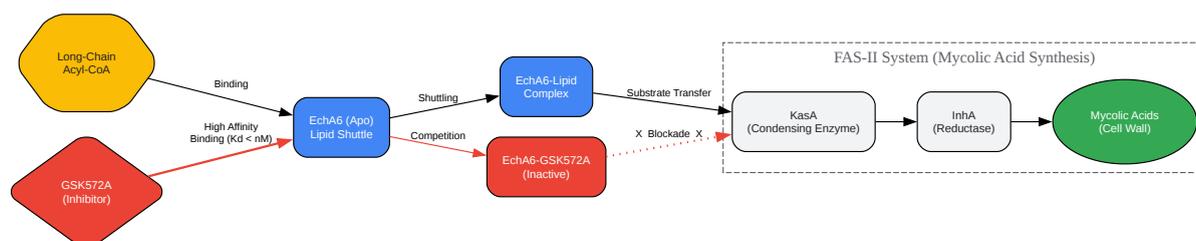
GSK572A does not inhibit a catalytic reaction; it inhibits a transport function.

- Blockade: **GSK572A** occupies the lipid-binding tunnel of EchA6.[1][2]
- Interruption: EchA6 cannot bind or protect Meromycolyl-CoA or other long-chain intermediates.[1][2]
- Starvation: The FAS-II complex (KasA/KasB) is deprived of substrates.[1][2]

- Lysis: Mycolic acid biosynthesis halts, cell wall integrity fails, and the bacterium dies.[1]

Pathway Visualization

The following diagram illustrates the interruption of the lipid shuttle pathway by **GSK572A**.



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Caption: Disruption of the EchA6-mediated lipid shuttle to FAS-II by **GSK572A** competitive binding.[1][2]

Experimental Protocols

These protocols are designed to validate **GSK572A** binding and structural integrity.

Protocol A: Differential Scanning Fluorimetry (DSF)

Use this to validate ligand binding in solution before crystallization.[1][2]

Reagents:

- Purified EchA6 (1 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl).[1]
- SYPRO Orange (5000x stock).[1][2]
- **GSK572A** (10 mM in DMSO).[1]

Workflow:

- Preparation: Dilute SYPRO Orange to 5x in assay buffer.
- Mixing: In a qPCR plate, mix 20 μL EchA6 (final 5 μM) + 0.5 μL **GSK572A** (final 10–50 μM) + 2.5 μL SYPRO Orange.
- Control: Run a DMSO-only control (Apo) and a C20-CoA positive control.
- Ramping: Heat from 25°C to 95°C at 1°C/min.
- Analysis: Calculate the melting temperature () from the inflection point of the fluorescence curve.
 - Validation Criteria: **GSK572A** should induce a compared to the Apo form, indicating stabilization of the hydrophobic tunnel.[1]

Protocol B: Co-Crystallization of EchA6-GSK572A

Based on conditions for PDB 5DU8.

Pre-requisite:

- EchA6 must be purified to homogeneity (>95%) via Ni-NTA affinity followed by Size Exclusion Chromatography (Superdex 200) to isolate the hexameric fraction.[1][2]

Crystallization Setup:

- Complex Formation: Incubate purified EchA6 (10–12 mg/mL) with **GSK572A** (1 mM final concentration) for 1 hour on ice.
- Method: Sitting drop or Hanging drop vapor diffusion at 18–20°C.[1]
- Reservoir Solution:
 - 0.1 M Bis-Tris propane (pH 6.5 – 7.5)[1][2]

- 20–25% (w/v) PEG 3350[1][2]
- 0.2 M Sodium Fluoride (NaF) or Sodium Citrate.[1][2]
- Drop Ratio: 1 μ L Protein-Ligand Complex + 1 μ L Reservoir Solution.
- Optimization: If nucleation is poor, micro-seed with apo-EchA6 crystals.
- Cryo-Protection: Transfer crystals to reservoir solution supplemented with 20% (v/v) glycerol before flash-cooling in liquid nitrogen.

References

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